molecular formula C20H13Cl2N3O3S2 B15096070 6-chloro-N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide

6-chloro-N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B15096070
M. Wt: 478.4 g/mol
InChI Key: YJIYKFVMHYKOEB-UHFFFAOYSA-N
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Description

6-chloro-N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a unique structure combining a chromene core with a thiadiazole moiety, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps. Starting from 4-chlorobenzoic acid, the process includes esterification with methanol, hydrazination, salt formation, and cyclization to form the thiadiazole ring . The chromene core is synthesized separately and then coupled with the thiadiazole derivative under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of 6-chloro-N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The thiadiazole moiety is known to inhibit certain enzymes, while the chromene core can interact with cellular receptors . These interactions disrupt normal cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of a chromene core and a thiadiazole moiety. This dual structure imparts a wide range of chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H13Cl2N3O3S2

Molecular Weight

478.4 g/mol

IUPAC Name

6-chloro-N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-7-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C20H13Cl2N3O3S2/c1-10-6-16-13(7-14(10)22)15(26)8-17(28-16)18(27)23-19-24-25-20(30-19)29-9-11-2-4-12(21)5-3-11/h2-8H,9H2,1H3,(H,23,24,27)

InChI Key

YJIYKFVMHYKOEB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)NC3=NN=C(S3)SCC4=CC=C(C=C4)Cl

Origin of Product

United States

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